- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of EplerenoneOrganic Letters, 2006, 8(10), 2111-2113,
Cas no 95716-70-4 (Δ9,11-Eplerenone)
Δ9,11-Eplerenone structure
Δ9,11-Eplerenone Properties
Names and Identifiers
-
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
- Δ9,11-Eplerenone
- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
- Eplerenone intermediate
- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
- 7a-(Methoxycarbonyl)-9(11)D-canrenone
- D9,11-Eplerenone
- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
- C24H30O5
- AKOS015920137
- EPLERENONE IMPURITY C [EP IMPURITY]
- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
- Eplerenone impurity C [EP]
- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
- CS-0158286
- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- Q-102808
- UNII-J8799R5TMR
- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
- Delta9,11-Eplerenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
- 95716-70-4
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
- delta 9,11-Eplerenone
- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
- SCHEMBL14085016
- DS-1266
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
- J8799R5TMR
- +Expand
-
- MFCD11112034
- GWEKWJOSBYDYDP-DPOGTSLVSA-N
- 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
- C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C
Computed Properties
- 398.20900
- 0
- 5
- 2
- 398.209
- 29
- 869
- 0
- 5
- 1
- 0
- 0
- 1
- 2.4
- 69.7
Experimental Properties
- 3.91330
- 69.67000
- 1.576
- 580.2°C at 760 mmHg
- No data available
- 0.0±1.6 mmHg at 25°C
- 251.7±30.2 °C
- No data avaiable
- 1.2±0.1 g/cm3
Δ9,11-Eplerenone Security Information
- H303+H313+H333
- H302-H315-H319-H402
- P280-P305+P351+P338
- Sealed in dry,Room Temperature
- Warning
Δ9,11-Eplerenone Customs Data
- 2942000000
-
China Customs Code:
2942000000
Δ9,11-Eplerenone Price
Δ9,11-Eplerenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
Reference
- Preparation method of Eplerenone intermediate, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Reference
- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
Reference
- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
Reference
- Preparation of Eplerenone, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt
Reference
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drugMolecules, 2017, 22(8),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt
Reference
- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ; -20 °C
1.2 Reagents: Iron ; -20 °C
Reference
- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
Reference
- Method for synthesizing Eplerenone, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C
Reference
- Preparation of eplerenone with high efficiency and low pollution, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h
Reference
- Synthesis of selective aldosterone receptor antagonist drug EplerenoneGuangzhou Huagong, 2015, 43(3), 82-83,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
Reference
- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenoneSteroids, 2012, 77(11), 1086-1091,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
Reference
- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenoneSteroids, 2011, 76(1-2), 56-59,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
Reference
- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C
Reference
- Method for synthesis of steroid medicine Eplerenone, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,
Δ9,11-Eplerenone Raw materials
- 11a-Hydroxy Mexrenone
- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)
- Δ9-Canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
Δ9,11-Eplerenone Preparation Products
Δ9,11-Eplerenone Suppliers
WuHan Dong Kang Yuan technology co., LTD
Audited Supplier
(CAS:95716-70-4)
CAI JING LI
15377658509
2851686519@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95716-70-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:95716-70-4)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95716-70-4)
TANG SI LEI
15026964105
2881489226@qq.com
Δ9,11-Eplerenone Related Literature
-
Ye Gao,Linfang Li,Xinnan Wang,Wei Ji,Jianzhang Zhao,Yukihiro Ozaki Chem. Commun., 2019,55, 2146-2149
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Andreas Dreuw,Thomas Fransson Phys. Chem. Chem. Phys., 2022,24, 11259-11267
-
F. B. Madsen,L. Yu,A. E. Daugaard,S. Hvilsted,A. L. Skov RSC Adv., 2015,5, 10254-10259
-
4. Front cover
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Yali Wei,Yan Meng,Na Li,Qian Wang Food Funct., 2021,12, 30-40
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Jennifer L. Simeone,Dan S. Root,Claude R. Mallet,Ian D. Wilson Analyst, 2015,140, 1921-1931
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Yong-Ho Ra,R. Navamathavan,Cheul-Ro Lee CrystEngComm, 2012,14, 8208-8214
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Gurpreet Singh,Manoj Kumar,Kamaldeep Sharma,Vandana Bhalla Green Chem., 2016,18, 3278-3285
-
Patrick Davidson,Marianne Impéror-Clerc J. Mater. Chem., 2011,21, 18191-18194
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- 360-70-3(19-nortestosterone 17-decanoate)
- 434-05-9(Methenolone acetate)
- 976-71-6(Canrenone)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 13832-70-7(Octadecyl (2S,4aS,6aS,6aS,6bR,8aS,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
99.9%
200kg
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